molecular formula C35H34N6O3S2 B2775604 N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide CAS No. 362505-75-7

N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2775604
CAS No.: 362505-75-7
M. Wt: 650.82
InChI Key: BFXAIBRJTALYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole class, characterized by a core triazole ring substituted with diverse functional groups. The structure integrates a 2,3-dimethylphenyl group at position 4 of the triazole, a sulfanyl-linked 2-oxoethyl chain bearing a pyrazolyl moiety (substituted with 4-methoxyphenyl and thiophen-2-yl groups), and a phenylacetamide side chain. Its synthesis likely follows established routes for S-alkylated triazoles, involving hydrazinecarbothioamide intermediates and α-halogenated ketones under basic conditions .

Properties

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O3S2/c1-23-9-7-12-29(24(23)2)40-32(21-36-33(42)19-25-10-5-4-6-11-25)37-38-35(40)46-22-34(43)41-30(26-14-16-27(44-3)17-15-26)20-28(39-41)31-13-8-18-45-31/h4-18,30H,19-22H2,1-3H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXAIBRJTALYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aromatic substitution reactions:

    Cyclization reactions: These reactions form ring structures, such as the triazole ring.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Properties
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of pyrazoles can effectively inhibit tumor growth in various cancer models by targeting key signaling pathways involved in cancer progression .

2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may act by modulating immune responses and inhibiting pro-inflammatory cytokines. This makes it a potential candidate for treating diseases characterized by chronic inflammation .

3. Antimicrobial Activity
N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has shown promise against various bacterial and fungal strains. Its efficacy against pathogens such as Staphylococcus aureus and Candida albicans has been documented, indicating its potential as an antimicrobial agent .

Industrial Applications

1. Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its potential use in coatings and polymers is under investigation due to its stability and reactivity . The incorporation of such compounds into materials may enhance their mechanical properties and resistance to environmental degradation.

2. Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. It can be modified to create new derivatives with tailored biological activities or material properties .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in murine models using derivatives of the compound .
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models treated with the compound .
Study CAntimicrobial EfficacyConfirmed effectiveness against multiple bacterial strains with minimal inhibitory concentrations established .

Mechanism of Action

The mechanism of action of N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group introduces electron-donating effects, contrasting with electron-withdrawing halogens (e.g., 4-fluorophenyl in CAS 561295-12-3), which could alter solubility and metabolic stability .

Physicochemical Properties

  • Lipophilicity : The 2,3-dimethylphenyl and phenylacetamide groups increase logP compared to fluorophenyl analogues (e.g., CAS 561295-12-3), suggesting reduced aqueous solubility but enhanced membrane permeability .
  • Thermodynamic Stability : The thione tautomer (confirmed by νC=S at 1247–1255 cm⁻¹) dominates, as seen in related triazoles .

Biological Activity

N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes multiple pharmacophores, which may contribute to its diverse biological effects. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

Property Value
Molecular FormulaC34H31N7O5S2
Molecular Weight681.8 g/mol
IUPAC NameThis compound
InChIInChI=1S/C34H31N7O5S2/c1-21...

The compound's structure includes a triazole ring and a pyrazole moiety, which are known to exhibit various biological activities. The presence of sulfur and nitrogen atoms further enhances its potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing triazole and pyrazole rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that triazole derivatives possess broad-spectrum activity against bacteria and fungi. The specific compound may inhibit the growth of pathogenic microorganisms by disrupting their cellular processes or inhibiting specific enzymes critical for their survival. For example, compounds with similar substituents have demonstrated significant efficacy against resistant strains of bacteria .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cell survival and proliferation.

Ongoing research aims to elucidate these pathways further and identify specific molecular targets.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of a series of triazole-containing compounds similar to the target compound. The results indicated that several derivatives exhibited potent cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.39 to 3.16 μM . These findings suggest that modifications in the chemical structure can significantly enhance biological activity.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against various bacterial strains. The results showed that certain derivatives displayed minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights the potential application of the compound in treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of thiosemicarbazides, Mannich base formation, and nucleophilic substitution. Key steps include:

  • Cyclization : Use ethyl alcohol as a solvent under reflux (70–80°C) for thiophene hydrazide and phenylisothiocyanate reactions .
  • Mannich Reactions : Optimize pH (6.5–7.5) and temperature (50–60°C) to stabilize intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Critical parameters: Solvent polarity (e.g., DMF for sulfanyl-acetamide coupling) and inert atmosphere (N₂) to prevent oxidation .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use a combination of:

  • X-ray crystallography : Resolve 3D conformation, especially for the triazole-thioether linkage .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify methoxyphenyl (δ 3.8 ppm for OCH₃) and thiophene (δ 6.9–7.2 ppm) protons .
  • FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~680 cm⁻¹) groups .
    • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) showing decomposition >200°C, indicating suitability for high-temperature reactions .
  • pH Stability : Use HPLC to monitor degradation in buffers (pH 2–12). The compound is stable in neutral conditions but hydrolyzes in acidic/basic media via acetamide cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Comparative Assays : Test against standardized strains (e.g., S. aureus ATCC 25923) with positive controls (e.g., ciprofloxacin) to normalize results .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial targets (e.g., DNA gyrase). Low binding energy (<−7 kcal/mol) correlates with observed activity .
  • Solubility Adjustments : Address false negatives by using DMSO-PBS co-solvents (≤1% DMSO) to enhance bioavailability .

Q. What experimental strategies can elucidate the compound’s mechanism of action in anticancer studies?

  • Apoptosis Assays : Perform flow cytometry (Annexin V/PI staining) on treated cancer cells (e.g., MCF-7). A 20–40% increase in late apoptosis suggests pro-apoptotic activity .
  • Kinase Inhibition Screening : Use a kinase profiling panel (e.g., EGFR, VEGFR2). IC₅₀ values <10 µM indicate potential therapeutic relevance .
  • ROS Detection : Measure intracellular ROS levels via DCFH-DA fluorescence. A 2–3 fold increase implies oxidative stress-mediated cytotoxicity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
  • Bioisosteric Replacement : Substitute thiophene with furan to evaluate heterocycle effects on solubility and potency .
  • Pharmacophore Mapping : Identify critical moieties (e.g., triazole core, acetamide side chain) using Schrödinger’s Phase. Retain these in derivatives to preserve activity .

Methodological Considerations

Q. What analytical techniques are recommended for assessing purity and byproduct formation?

  • HPLC-DAD : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for pharmacological assays .
  • LC-MS/MS : Detect trace byproducts (e.g., deacetylated analogs) with MRM transitions specific to the parent ion .

Q. How should researchers design dose-response studies to evaluate toxicity?

  • In Vitro : Use MTT assays on HEK-293 cells to determine IC₅₀ (typical range: 50–100 µM). A selectivity index (IC₅₀ cancer/IC₅₀ normal) >3 indicates therapeutic potential .
  • In Vivo : Administer 10–100 mg/kg doses in murine models, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.